2-Chloro-5-pentylnicotinaldehyde

Description

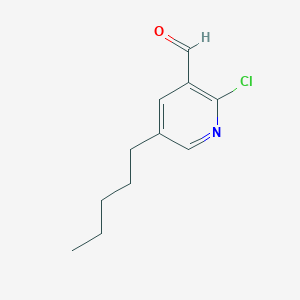

2-Chloro-5-pentylnicotinaldehyde is a substituted pyridine derivative featuring a chlorine atom at the 2-position, a pentyl group at the 5-position, and an aldehyde functional group at the 3-position of the pyridine ring. This compound is hypothesized to serve as a critical intermediate in pharmaceutical and agrochemical synthesis due to its reactive aldehyde group and hydrophobic pentyl chain.

Properties

Molecular Formula |

C11H14ClNO |

|---|---|

Molecular Weight |

211.69 g/mol |

IUPAC Name |

2-chloro-5-pentylpyridine-3-carbaldehyde |

InChI |

InChI=1S/C11H14ClNO/c1-2-3-4-5-9-6-10(8-14)11(12)13-7-9/h6-8H,2-5H2,1H3 |

InChI Key |

CHEJEENUPHTEIY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CC(=C(N=C1)Cl)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 2-Chloro-5-pentylnicotinaldehyde with similar compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Melting Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|

| 2-Chloro-5-pentylnicotinaldehyde | C₁₁H₁₄ClNO* | ~213.7 (estimated) | Cl (2), -C₅H₁₁ (5), -CHO (3) | Not reported | ~1.1 (estimated) |

| 6-Chloronicotinaldehyde | C₆H₄ClNO | 141.56 | Cl (6), -CHO (3) | 77–81 | 1.332 |

| 5-Chloro-2-methoxynicotinaldehyde | C₇H₆ClNO₂ | 171.58 | Cl (5), -OCH₃ (2), -CHO (3) | Not reported | Not reported |

| 2-Methoxy-5-methylnicotinaldehyde | C₈H₉NO₂ | 151.16 | -OCH₃ (2), -CH₃ (5), -CHO (3) | Not reported | Not reported |

*Estimated based on structural analogs.

Key Observations :

- The pentyl group in 2-Chloro-5-pentylnicotinaldehyde significantly increases its molecular weight and lipophilicity compared to analogs with smaller substituents (e.g., methyl or methoxy groups). This enhances its solubility in organic solvents, making it suitable for hydrophobic reaction environments.

- The absence of direct melting point data for 2-Chloro-5-pentylnicotinaldehyde contrasts with 6-chloronicotinaldehyde, which has a well-defined range of 77–81°C .

Research Findings and Limitations

- 6-Chloronicotinaldehyde has demonstrated utility in synthesizing kinase inhibitors and antiviral agents, as documented in pharmaceutical patent literature .

- Methoxy- and methyl-substituted analogs (e.g., 2-Methoxy-5-methylnicotinaldehyde) are often employed in agrochemical research, where modified lipophilicity aids in pest penetration .

- Data gaps: Experimental studies on 2-Chloro-5-pentylnicotinaldehyde’s specific applications or toxicity are absent in the provided evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.